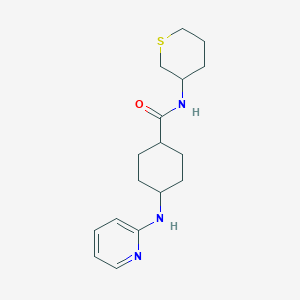![molecular formula C15H19N3O4S B7353974 methyl (2R)-2-[(3,4-dimethylphenyl)sulfonylamino]-3-(1H-imidazol-5-yl)propanoate](/img/structure/B7353974.png)
methyl (2R)-2-[(3,4-dimethylphenyl)sulfonylamino]-3-(1H-imidazol-5-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2R)-2-[(3,4-dimethylphenyl)sulfonylamino]-3-(1H-imidazol-5-yl)propanoate, also known as MDP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
Methyl (2R)-2-[(3,4-dimethylphenyl)sulfonylamino]-3-(1H-imidazol-5-yl)propanoate activates the NLRP3 inflammasome by binding to the nucleotide-binding oligomerization domain (NOD)-like receptor (NLR) family member NLRP3. This binding leads to the recruitment of the adaptor protein ASC and the formation of the inflammasome complex. The inflammasome complex then activates caspase-1, which cleaves pro-IL-1β and pro-IL-18 into their active forms. The active forms of IL-1β and IL-18 then induce the production of pro-inflammatory cytokines, which help in combating infections and tissue damage.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. This compound induces the production of pro-inflammatory cytokines, including IL-1β and IL-18, which help in combating infections and tissue damage. This compound has also been found to induce the production of reactive oxygen species (ROS), which play a crucial role in the innate immune response to pathogens and tissue damage. ROS production by this compound leads to the activation of the NLRP3 inflammasome, which in turn leads to the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
Methyl (2R)-2-[(3,4-dimethylphenyl)sulfonylamino]-3-(1H-imidazol-5-yl)propanoate has several advantages in lab experiments. It can be used to induce the production of pro-inflammatory cytokines, including IL-1β and IL-18, which help in studying the innate immune response to pathogens and tissue damage. This compound can also be used to study the role of the NLRP3 inflammasome in the innate immune response. However, this compound has some limitations in lab experiments. It is relatively expensive, and its stability is limited, which can affect its reproducibility in experiments.
Future Directions
For research on methyl (2R)-2-[(3,4-dimethylphenyl)sulfonylamino]-3-(1H-imidazol-5-yl)propanoate include studying its potential therapeutic applications in the treatment of inflammatory diseases, the regulation of the gut microbiota, and the molecular mechanisms underlying its activation of the NLRP3 inflammasome.
Synthesis Methods
Methyl (2R)-2-[(3,4-dimethylphenyl)sulfonylamino]-3-(1H-imidazol-5-yl)propanoate can be synthesized using a multi-step process that involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with 1H-imidazole-5-amine to form the intermediate 3,4-dimethylphenylsulfonamide. The intermediate is then reacted with (2R)-2-amino-3-(benzyloxy)propanoic acid methyl ester to form this compound.
Scientific Research Applications
Methyl (2R)-2-[(3,4-dimethylphenyl)sulfonylamino]-3-(1H-imidazol-5-yl)propanoate has been studied for its potential therapeutic applications in various scientific research studies. One of the significant applications of this compound is in the treatment of inflammatory diseases. This compound has been found to activate the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome, which plays a crucial role in the innate immune response to pathogens and tissue damage. Activation of the NLRP3 inflammasome by this compound leads to the production of pro-inflammatory cytokines, which help in combating infections and tissue damage.
properties
IUPAC Name |
methyl (2R)-2-[(3,4-dimethylphenyl)sulfonylamino]-3-(1H-imidazol-5-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S/c1-10-4-5-13(6-11(10)2)23(20,21)18-14(15(19)22-3)7-12-8-16-9-17-12/h4-6,8-9,14,18H,7H2,1-3H3,(H,16,17)/t14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXCZJUCYBAJOZ-CQSZACIVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC(CC2=CN=CN2)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N[C@H](CC2=CN=CN2)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl 2-[[(5R,7R)-7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonyl]amino]acetate](/img/structure/B7353917.png)
![N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-4-(pyridin-2-ylamino)cyclohexane-1-carboxamide](/img/structure/B7353923.png)

![1-[(3S,4S)-3-cyclopropyl-4-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7353944.png)
![5-[(3S,4S)-1-but-3-enylsulfonyl-4-cyclopropylpyrrolidin-3-yl]-3-propan-2-yl-1H-1,2,4-triazole](/img/structure/B7353949.png)
![(2S,6R)-N-[2-(5-bromo-1-methylimidazol-4-yl)ethyl]-2,6-dimethylmorpholine-4-carboxamide](/img/structure/B7353954.png)
![(2S,6R)-N-[[1-(hydroxymethyl)cyclobutyl]-(1-methylpyrazol-4-yl)methyl]-2,6-dimethylmorpholine-4-carboxamide](/img/structure/B7353958.png)
![(2S,6R)-N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]-2,6-dimethylmorpholine-4-carboxamide](/img/structure/B7353967.png)
![N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxan-3-yl]pyridine-2-sulfonamide](/img/structure/B7353981.png)
![N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]pyrrolidine-1-sulfonamide](/img/structure/B7353986.png)
![3-amino-5-methyl-N-[(1R,2R)-2-(triazol-1-ylmethyl)cyclopentyl]-1,2-oxazole-4-sulfonamide](/img/structure/B7353991.png)
![N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxan-3-yl]cyclopropanesulfonamide](/img/structure/B7353995.png)
![3-cyano-N-[(1R,2R)-2-(triazol-1-ylmethyl)cyclopentyl]benzenesulfonamide](/img/structure/B7354004.png)